REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=O)[O:9][C:8]([CH3:12])=[N:7][C:6]=2[CH:13]=1.[OH-].[NH4+:15]>>[Br:1][C:2]1[CH:13]=[C:6]2[C:5]([C:10](=[O:9])[NH:15][C:8]([CH3:12])=[N:7]2)=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(N=C(OC2=O)C)C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
solid was filtered
|
Type
|
WASH
|
Details
|
washing with water
|
Type
|
CUSTOM
|
Details
|
Solid was dried in-vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(NC(=NC2=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 213 mg | |
YIELD: CALCULATEDPERCENTYIELD | 56.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |